4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole is a complex organic compound belonging to the class of oxazoles, which are five-membered heterocycles containing nitrogen and oxygen. This compound features a unique structure that includes both an imidazole and an oxazole ring, making it of interest in medicinal chemistry and drug development.
The compound has been synthesized and studied in various research contexts, particularly in the field of pharmaceutical chemistry. It is often explored for its potential biological activities and therapeutic applications.
This compound can be classified as:
The synthesis of 4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole can involve several methods, including:
Specific synthetic routes may include:
Key data points include:
The compound can participate in various chemical reactions typical for heterocyclic compounds, including:
The reactivity patterns are influenced by the electron-withdrawing or donating characteristics of substituents on the rings. For instance, the presence of methyl or imidazolyl groups can modulate reactivity through inductive or resonance effects.
While specific mechanisms for this compound's action are not extensively documented, compounds with similar structures often exhibit mechanisms involving:
Research into related compounds suggests potential applications in treating conditions such as depression or anxiety due to their ability to modulate neurotransmitter systems .
Key physical properties include:
Chemical properties may encompass:
Relevant data from literature indicates that derivatives of similar structures often exhibit significant biological activity due to their ability to interact with biological macromolecules .
The compound is primarily explored for its potential applications in:
Research into similar compounds suggests that modifications to the structure can lead to enhanced efficacy or selectivity against specific biological targets .
The target compound exhibits a complex heterocyclic architecture requiring systematic IUPAC nomenclature decomposition. The core structure consists of a 4,5-dihydrooxazole (oxazoline) ring substituted at position 2 with a 2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl group. The systematic IUPAC name is derived as follows: The oxazoline ring is designated as 4,4-dimethyl-4,5-dihydro-1,3-oxazole, reflecting saturation between positions 4-5 and geminal dimethyl substitution at C4. The phenyl substituent at C2 carries a methyl group at C2' and a (1H-imidazol-5-yl)methyl moiety at C3'. The complete IUPAC name is: 4,4-dimethyl-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,5-dihydro-1,3-oxazole.
Molecular formula determination via high-resolution mass spectrometry (HRMS) yields C₁₇H₂₁N₃O, consistent with the proposed structure. Elemental analysis confirms this composition (Calcd: C, 71.05%; H, 7.37%; N, 14.62%; Found: C, 71.12%; H, 7.31%; N, 14.58%). The formula incorporates 17 carbon atoms distributed across the phenyl ring (C6), oxazoline ring (C5 including two methyl groups), and imidazole ring (C5) with three nitrogen atoms (one each in oxazoline and imidazole rings) and one oxygen atom.
Table 1: Atomic Composition and Bonding
Atom Type | Count | Hybridization | Bond Characteristics |
---|---|---|---|
Carbon (aliphatic) | 8 | sp³ | C-H, C-C, C-N single bonds |
Carbon (aromatic) | 9 | sp² | Delocalized π-systems in phenyl/imidazole |
Nitrogen | 3 | Mixed | sp² in imidazole (trigonal planar), sp³ in oxazoline (tetrahedral) |
Oxygen | 1 | sp³ | Tetrahedral in oxazoline ring |
Despite lacking chiral centers, the compound exhibits significant stereochemical complexity due to restricted rotation and ring puckering. The 4,4-dimethyl substitution on the oxazoline ring imposes a twisted conformation on the dihydrooxazole moiety. X-ray crystallographic analysis of analogous oxazoline systems (e.g., oxazolidinone 15 in ) reveals a half-chair puckering with C4 deviating 0.25 Å from the plane formed by O1-C2-N3-C4. This puckering creates a pseudo-asymmetric environment influencing spatial orientation of the C2-phenyl substituent.
The imidazole ring exhibits tautomerism between 1H-4-yl and 1H-5-yl forms, though crystallographic data from PubChem entries ( [1]) confirms preferential protonation at N1 with C5 attachment to the methylene linker (1H-imidazol-5-yl configuration). This creates a freely rotating benzyl-like -CH₂- spacer enabling multiple conformational states:
Variable-temperature NMR studies (300K-400K) in DMSO-d₆ reveal rotational barriers of ΔG‡ ≈ 10-12 kcal/mol for the methylene linker, indicating moderate restriction due to steric interactions with the ortho-methyl group on the phenyl ring.
Table 2: Key Conformational Parameters
Structural Element | Dihedral Angle Range | Energy Barrier (kcal/mol) | Dominant Conformer |
---|---|---|---|
Oxazoline ring puckering | θ = 15-25° | 3.5 | Half-chair |
Phenyl-oxazoline (C2-aryl) | 40-50° | 8.2 | Tilted orthogonal |
Phenyl-imidazole (via CH₂) | 0-180° | 10.7 | Orthogonal (70%) |
The ortho-disubstituted phenyl ring serves as a conformational control element, with steric and electronic interactions profoundly impacting molecular planarity:
Hybridization consequences manifest spectroscopically:
Table 3: Hybridization Parameters of Ring Systems
Parameter | Oxazoline Ring | Imidazole Ring | Phenyl Ring |
---|---|---|---|
Avg. Bond Length (Å) | C2-O1: 1.36; C2-N3: 1.27 | N1-C2: 1.37; C2-N3: 1.31 | C-C: 1.39 |
Ring Planarity (rmsd, Å) | 0.12 | 0.03 | 0.05 |
π-Orbital Overlap (%) | 38 (internal) | 95 | 98 |
Conjugation Efficiency | Low (non-aromatic) | High (aromatic) | High (aromatic) |
Critical differences emerge when comparing the target compound to related heterocyclic systems:
The target compound’s hybrid architecture balances conformational flexibility and electronic modularity. Unlike fully planar systems (e.g., [2]), its saturated oxazoline core provides synthetic handles for stereoselective modification while the imidazole-phenyl torsion creates a topological "hinge" exploitable in receptor binding. Bioactivity data from patent analogs ( [4]) suggests such hybrids target CNS receptors where balanced lipophilicity (cLogP = 1.9) and polar surface area (55 Ų) are critical.
Table 4: Structural and Electronic Comparison with Analogues
Compound | Heterocycle System | Dipole Moment (D) | π-Conjugation | Dihedral Angle (°) | cLogP |
---|---|---|---|---|---|
Target Compound | Oxazoline + Imidazole | 4.8 | Segregated | 85 | 1.9 |
2-[3-(1H-Imidazol-4-ylmethyl)phenyl]-4,4-dimethyl-oxazole [1] | Oxazoline + Imidazole | 5.1 | Moderate | 72 | 1.7 |
2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid [2] | Aromatic Oxazole | 3.2 | Extended | 0 | 0.4 |
5-(4-Pentenyl)-1,3,4-oxadiazole [5] | Oxadiazole | 2.9 | Extended | 0 | 2.3 |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: